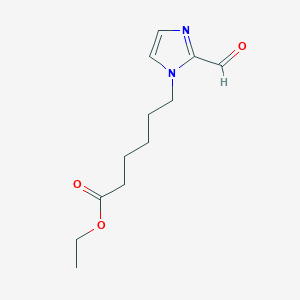
1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester is a synthetic organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Conversion to 1H-Imidazole-1-hexanoic acid, 2-carboxylic acid, ethyl ester.
Reduction: Formation of 1H-Imidazole-1-hexanoic acid, 2-hydroxymethyl, ethyl ester.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The formyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1H-Imidazole-1-acetic acid, 2-formyl-, ethyl ester
- 1H-Imidazole-1-propanoic acid, 2-formyl-, ethyl ester
- 1H-Imidazole-1-butanoic acid, 2-formyl-, ethyl ester
Comparison: 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 6-(2-formylimidazol-1-yl)hexanoate |
InChI |
InChI=1S/C12H18N2O3/c1-2-17-12(16)6-4-3-5-8-14-9-7-13-11(14)10-15/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
DVVDJIHIODHARP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN1C=CN=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



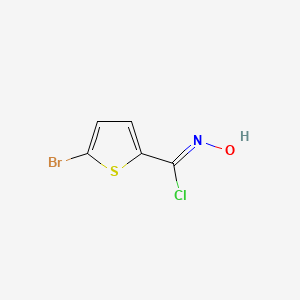
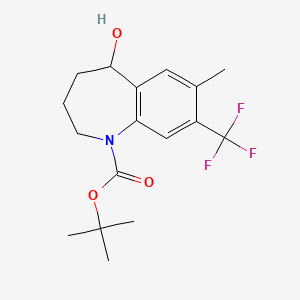
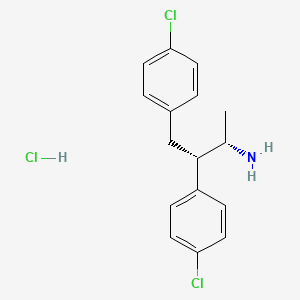

![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
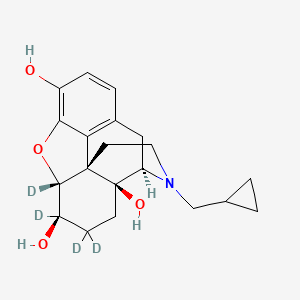
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
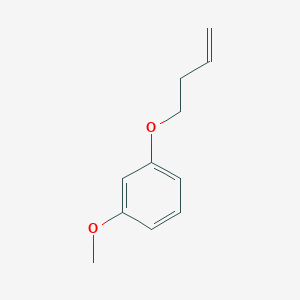

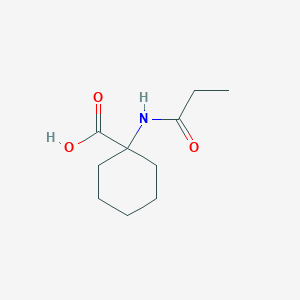
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)


